molecular formula C17H19ClN2O3 B2769884 4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide CAS No. 877631-16-8

4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2769884
CAS No.: 877631-16-8
M. Wt: 334.8
InChI Key: MRJMAVQSKSUEJB-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a furan ring, and a morpholinoethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 2-(furan-2-yl)-2-morpholinoethanol in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate this compound.

    Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Biology: It is used as a tool compound to study biological pathways and molecular targets in cells.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets in cells. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(furan-2-ylmethyl)benzamide: Similar structure but lacks the morpholinoethyl group.

    4-chloro-N-(2-furan-2-yl-1-isopropylcarbamoyl-vinyl)-benzamide: Contains an isopropylcarbamoyl-vinyl group instead of the morpholinoethyl group.

    4-chloro-N-(tetrahydro-furan-2-ylmethyl)-benzamide: Contains a tetrahydrofuran ring instead of the furan ring.

Uniqueness

4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide is unique due to the presence of the morpholinoethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c18-14-5-3-13(4-6-14)17(21)19-12-15(16-2-1-9-23-16)20-7-10-22-11-8-20/h1-6,9,15H,7-8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJMAVQSKSUEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089492
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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